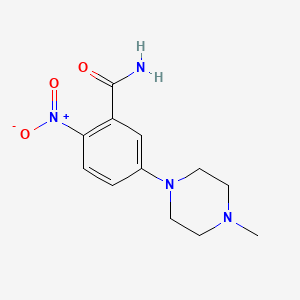

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide

Description

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position of the benzene ring and a 4-methylpiperazine substituent at the 5-position. The latter is known to enhance solubility and bioavailability through its basic nitrogen atoms, a feature observed in drugs like Sildenafil (a PDE5 inhibitor) . The nitro group may contribute to electronic effects or act as a hydrogen-bond acceptor in target interactions.

The synthesis of such compounds often involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution, as demonstrated in the preparation of intermediates like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key precursor for tyrosine kinase inhibitors .

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)9-2-3-11(16(18)19)10(8-9)12(13)17/h2-3,8H,4-7H2,1H3,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROLHWTEZZQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminobenzamide to form 2-nitrobenzamide, which is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Reduction: The major product is 5-(4-Methylpiperazin-1-yl)-2-aminobenzamide.

Scientific Research Applications

Medicinal Chemistry

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide has been explored for its potential therapeutic effects, particularly in the following areas:

- SIRT6 Inhibition : Research indicates that this compound acts as an inhibitor of SIRT6, a deacetylase involved in regulating glucose metabolism. In mouse models of type 2 diabetes, it has been shown to increase the levels of glucose transporter GLUT-1, thereby reducing blood glucose levels.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Anticancer Properties : In vitro studies have demonstrated that this compound has anticancer activity against human cancer cell lines such as Huh7 and HCT-116, with IC50 values of 45 µM and 60 µM respectively.

Biological Research

The compound is being investigated for its role in various biological processes:

- Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes, disrupting cellular processes essential for microbial growth and cancer cell proliferation.

- DNA Interaction : The reduced forms of the nitro group can interact with DNA, leading to strand breaks that result in cell death.

Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, confirming its potent antimicrobial activity with an MIC value indicating effectiveness at low concentrations.

Anticancer Activity

In comparative analyses involving human cancer cell lines (Huh7 and HCT-116), the compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent. The biological activity was attributed to enzyme inhibition and DNA interaction mechanisms.

Mechanism of Action

The mechanism by which 5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, as a SIRT6 inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This inhibition leads to increased levels of glucose transporter GLUT-1, thereby reducing blood glucose levels in diabetic models . The pathways involved include the modulation of histone acetylation and subsequent changes in gene expression .

Comparison with Similar Compounds

Key Observations :

- NP7 () shares the nitro and 4-methylpiperazine groups but differs in chloro substitution and nitro positioning. Its synthesis employs Pd catalysis, a common method for aryl-amine bond formation .

- The benzimidazole derivatives () retain the 4-methylpiperazine moiety but replace the benzamide with a benzimidazole scaffold, enhancing antiproliferative activity against HL-60 leukemia cells .

- Sildenafil () demonstrates the role of 4-methylpiperazine in improving solubility, though its sulfonyl group and heterocyclic core differ significantly from the target compound.

Physicochemical Properties

Crystallographic and Geometric Analysis

The crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline () reveals planar geometry at the nitro group and a chair conformation for the piperazine ring. Such conformational rigidity may stabilize intermolecular interactions in solid-state or target binding .

Biological Activity

5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide, a compound characterized by its nitro and piperazine functionalities, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group (-NO2) and a piperazine ring , which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Nitrobenzamide : Nitration of the corresponding benzamide precursor to introduce the nitro group.

- Piperazine Substitution : Reaction with 4-methylpiperazine to form the final product through nucleophilic substitution.

These methods have been optimized to enhance yield and purity, ensuring that the compound is suitable for biological testing.

Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism often involves:

- Reduction of Nitro Group : Upon entering microbial cells, the nitro group is reduced to form reactive intermediates that can bind to DNA, leading to cell death .

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial survival, similar to established nitro derivatives such as metronidazole .

Anticancer Activity

Recent studies have indicated that compounds with similar structures can exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro tests against various cancer cell lines demonstrated that derivatives of nitrobenzamide can induce apoptosis and inhibit proliferation .

- Mechanistic Insights : Research suggests that these compounds may trigger apoptosis via oxidative stress pathways or by modulating signaling cascades involved in cell survival .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A recent study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

-

Case Study on Anticancer Activity :

- In a comparative analysis, this compound was tested against human cancer cell lines (Huh7 and HCT-116). The compound exhibited IC50 values of 45 µM and 60 µM respectively, demonstrating its potential as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting cellular processes essential for microbial growth and cancer cell proliferation.

- DNA Interaction : Reduced forms of the nitro group can interact with DNA, leading to strand breaks and subsequent cell death .

Comparative Analysis with Similar Compounds

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| This compound | 32 | 45 |

| Metronidazole | 16 | Not applicable |

| Other Nitro Derivatives | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzamide, and how can reaction yields be improved?

- Methodology :

- Stepwise coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to introduce the 4-methylpiperazine moiety. For example, coupling 2-nitro-5-fluorobenzamide with 1-methylpiperazine under Pd catalysis (e.g., Pd2(dba)3, BINAP ligand, and LHMDS base) in toluene at 100°C achieves high regioselectivity .

- Purification : Normal-phase chromatography (10% methanol/0.1% NH4OH) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Yield optimization : Monitor reaction progress via LC-MS; excess reagents (1.2–1.5 eq. of piperazine derivatives) and inert atmosphere (N2/Ar) minimize side reactions .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound derivatives?

- NMR analysis :

- Use - COSY and - HSQC to assign aromatic protons and distinguish nitro/amide groups. The deshielded NH proton in the amide group typically appears at δ 10–12 ppm .

- - HMBC identifies coupling between the nitro group and adjacent carbons .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how can SHELXL refine anisotropic displacement parameters?

- Challenges :

- Disorder : The 4-methylpiperazine ring may exhibit positional disorder. Use PART and SUMP instructions in SHELXL to model alternate conformations .

- Anisotropic refinement : Apply restraints (e.g., SIMU, DELU) to thermal parameters of the nitro and amide groups to prevent overfitting .

Q. How can discrepancies in reported biological activity (e.g., kinase inhibition) of this compound analogs be analyzed?

- Experimental design :

- Dose-response assays : Perform IC50 determinations in triplicate using ATP-competitive kinase assays (e.g., DDR1/2 inhibition at 1–10 µM) to ensure reproducibility .

- Control compounds : Include reference inhibitors (e.g., imatinib for tyrosine kinases) to validate assay conditions .

- Data interpretation : Use statistical tools (e.g., two-way ANOVA) to assess significance of activity differences caused by substituent variations (e.g., CF3 vs. Cl groups) .

Q. What computational strategies predict the binding mode of this compound to target proteins like DDR1?

- Docking protocols :

- Generate protein-ligand complexes using AutoDock Vina or Schrödinger Glide. Optimize the protonation state of the piperazine nitrogen (pKa ~8.5) to match physiological pH .

- Validate poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- Pharmacophore analysis : Map electrostatic interactions between the nitro group and Lys68/Lys74 residues in DDR1’s active site .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility testing : Use UV-Vis spectroscopy (λmax ~270 nm) to measure saturation concentrations in DMSO, ethanol, and toluene. Account for pH effects (e.g., protonation in acidic buffers) .

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. The nitro group increases δP, favoring polar aprotic solvents .

Q. What strategies resolve conflicting cytotoxicity results in cell-based assays across different studies?

- Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.